There is currently limited information publicly available on the specific scientific research applications of 6,7-Dihydro-5H-pyrrolo[3,4-b]pyridin-5-one. However, some resources indicate it can be obtained from chemical suppliers for research purposes [].
Here's what we can glean from existing information:
The core structure of 6,7-Dihydro-5H-pyrrolo[3,4-b]pyridin-5-one, which combines pyrrole and pyridine rings, might be of interest for medicinal chemistry research. Organic chemists often explore heterocyclic compounds like this one as scaffolds for designing new drugs []. The rings can be functionalized to introduce various chemical groups, potentially leading to novel molecules with desired biological activities.
Since there's no substantial data on its applications, further research is needed to explore the potential of 6,7-Dihydro-5H-pyrrolo[3,4-b]pyridin-5-one. This could involve studies on its:
6,7-Dihydro-5H-pyrrolo[3,4-b]pyridin-5-one is a heterocyclic compound with the molecular formula C7H6N2O. It features a fused pyrrole and pyridine ring system, which contributes to its unique chemical properties and potential applications in various fields, including medicinal chemistry and organic synthesis. This compound is particularly noted for its role as an allosteric modulator of the M4 muscarinic acetylcholine receptor, which is implicated in several neurological and psychiatric disorders .
The chemical reactivity of 6,7-Dihydro-5H-pyrrolo[3,4-b]pyridin-5-one allows it to participate in various organic reactions. One common reaction involves the interaction of 7-hydroxy derivatives with nucleophiles under acidic or basic conditions, leading to the formation of diverse heterocyclic compounds. Additionally, modifications can be made to introduce functional groups that enhance its biological activity or alter its pharmacological profile.
Research indicates that 6,7-Dihydro-5H-pyrrolo[3,4-b]pyridin-5-one acts as an allosteric modulator of the M4 muscarinic acetylcholine receptor. This receptor plays a critical role in neurotransmission and is associated with various neurological functions. The modulation of this receptor can lead to significant effects on biochemical pathways related to mood regulation, cognition, and other neurophysiological processes, suggesting potential therapeutic applications for conditions such as schizophrenia and Alzheimer's disease .
The synthesis of 6,7-Dihydro-5H-pyrrolo[3,4-b]pyridin-5-one can be achieved through several methods:
This compound finds applications across various fields:
Studies have shown that 6,7-Dihydro-5H-pyrrolo[3,4-b]pyridin-5-one interacts specifically with the M4 muscarinic acetylcholine receptor. This interaction can lead to modulation of receptor activity, influencing various downstream signaling pathways. The precise biochemical mechanisms involved are still under investigation but are believed to impact neurotransmitter release and neuronal excitability, making this compound a subject of interest for further research in neuropharmacology .
6,7-Dihydro-5H-pyrrolo[3,4-b]pyridin-5-one can be compared with other similar compounds based on their structural features and biological activities:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 6,7-Dihydro-5H-pyrrolo[3,4-b]pyridine-5-one | Similar fused ring system | Lacks specific allosteric modulation properties |
| 6-Benzyl-5H-pyrrolo[3,4-b]pyridine-5,7(6H)-dione | Contains a benzyl group | Different functional groups alter chemical properties |
| 7-Amino-6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-5-one | Contains an amino group | Potentially different biological activities |
The uniqueness of 6,7-Dihydro-5H-pyrrolo[3,4-b]pyridin-5-one lies in its specific ability to act as an allosteric modulator of the M4 muscarinic acetylcholine receptor, distinguishing it from other similar compounds that may not exhibit this property or have different pharmacological profiles .
The Ugi-Zhu three-component reaction (UZ-3CR) represents one of the most versatile and efficient approaches for the synthesis of 6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-5-one derivatives [1] [2] [3]. This methodology combines the principles of multicomponent chemistry with cascade transformations to construct complex polyheterocyclic frameworks in a single synthetic operation. The reaction involves the sequential combination of aldehydes, amines, and isocyanides, followed by cycloaddition with maleic anhydride or related dienophiles [4] [1].
The mechanistic pathway of the Ugi-Zhu reaction proceeds through several well-defined stages. Initially, condensation between aldehydes and amines generates Schiff base intermediates, which are subsequently activated by Lewis acid catalysts such as scandium(III) triflate or ytterbium(III) triflate [1] [5]. The activated imine undergoes nucleophilic attack by isocyanides, leading to the formation of 5-aminooxazole intermediates through a non-prototropic chain-ring tautomerization process [3] [6].
Recent investigations have demonstrated that ytterbium(III) triflate emerges as the most effective catalyst for this transformation, providing superior yields compared to scandium(III) triflate or other Lewis acids [6] [5]. The optimization studies revealed that toluene serves as the optimal solvent system, ensuring complete dissolution of all reactants and facilitating efficient heat transfer under microwave irradiation conditions [5]. Temperature control proves critical, with the initial condensation step proceeding optimally at 65 degrees Celsius, while subsequent cyclization steps require elevated temperatures of 70 to 80 degrees Celsius [1] [7].
The substrate scope of the Ugi-Zhu reaction demonstrates remarkable breadth and functional group tolerance. Aromatic aldehydes bearing both electron-withdrawing and electron-donating substituents participate effectively in the reaction, providing products in yields ranging from 20 to 92 percent [1]. Heteroaromatic aldehydes, including furan and thiophene derivatives, also prove compatible with the reaction conditions, enabling the synthesis of polyheterocyclic products [6]. Primary and secondary amines, including those derived from natural amino acids, serve as effective nucleophilic components [4] [8].
The isocyanide component typically consists of alpha-isocyanoacetamides derived from amino acids through established protocols [6] [8]. These reagents undergo chain-ring tautomerization to generate oxazole intermediates that subsequently participate in aza-Diels-Alder cycloaddition reactions [9]. The final dienophile component, most commonly maleic anhydride, undergoes cycloaddition with the in situ generated oxazole to form the bicyclic pyrrolo[3,4-b]pyridin-5-one core structure [1] [3].
Palladium-catalyzed cyclization methodologies provide alternative synthetic routes to pyrrolo[3,4-b]pyridinone derivatives, particularly those requiring specific substitution patterns or stereochemical control [10] [11] [12]. These approaches leverage the unique reactivity of palladium complexes to facilitate carbon-carbon and carbon-nitrogen bond formation under mild conditions.
The most extensively studied palladium-catalyzed approach involves the cyclization of propargylic compounds bearing appropriately positioned nucleophilic centers [10]. This methodology enables the synthesis of five- and six-membered heterocycles containing 1,3-diene moieties through regio- and stereoselective annulation processes. The reaction proceeds under mild conditions using tetrakis(triphenylphosphine)palladium(0) as the catalyst, providing excellent control over product selectivity [10].
Palladium-catalyzed cyclocarbonylation represents another powerful strategy for constructing pyridopyrimidinone frameworks related to pyrrolo[3,4-b]pyridinones [11]. This approach utilizes pyridinylated vinylogous amides and ureas as substrates, which undergo palladium-catalyzed, pyridine-directed cyclocarbonylation to generate ring-fused heterocycles in yields up to 90 percent [11]. The methodology demonstrates excellent regioselectivity and functional group tolerance, enabling the preparation of diverse substitution patterns.
The synthesis of pyridines from beta-acetoxy-gamma,delta-unsaturated ketone oximes represents a related palladium-catalyzed transformation that can be adapted for pyrrolo[3,4-b]pyridinone synthesis [13]. This reaction proceeds through intramolecular cyclization facilitated by triethylamine base and catalytic amounts of tetrakis(triphenylphosphine)palladium(0) in toluene at 120 degrees Celsius [13]. The methodology provides direct access to substituted pyridine frameworks that can serve as precursors for further functionalization.
Mechanistic studies of palladium-catalyzed cyclizations reveal that these transformations typically proceed through ligand-directed carbon-hydrogen activation followed by cyclometallation and reductive elimination [12]. The involvement of high-oxidation-state palladium intermediates, potentially including palladium(IV) or dimeric palladium(III) species, has been proposed based on kinetic isotope effect studies and computational investigations [12].
Post-functionalization strategies enable the introduction of diverse substituents into preformed pyrrolo[3,4-b]pyridin-5-one scaffolds, thereby expanding the accessible chemical space and facilitating structure-activity relationship studies [14] [15] [9]. These methodologies typically exploit the inherent reactivity of specific positions within the heterocyclic framework or introduce additional functional groups through cascade transformations.
Click chemistry, particularly copper-catalyzed azide-alkyne cycloaddition (CuAAC), emerges as a powerful tool for post-functionalization of pyrrolo[3,4-b]pyridinone derivatives [9] [16]. This methodology enables the installation of 1,2,3-triazole moieties, which are recognized as privileged structures in medicinal chemistry due to their metabolic stability and favorable pharmacological properties [9]. The reaction proceeds under mild conditions using copper(I) catalysts, providing excellent regioselectivity for 1,4-disubstituted triazole formation [16].
The synthesis of triazolylmethyl-pyrrolo[3,4-b]pyridin-5-one derivatives exemplifies the application of click chemistry in post-functionalization strategies [9]. These compounds are prepared through a two-stage process involving initial Ugi-Zhu three-component reaction/aza-Diels-Alder cascade followed by copper-assisted alkyne-azide cycloaddition [9]. The methodology provides access to tris-heterocyclic molecules containing two privileged scaffolds: 4-substituted 1,2,3-triazoles and pyrrolo[3,4-b]pyridin-5-ones [9].
Ring-opening reactions of pyrrolinium ion intermediates provide another avenue for post-functionalization [14]. This approach involves the nucleophilic addition/electrophilic substitution/carbon-nitrogen bond cleavage sequence, enabling the synthesis of pyrazolo[3,4-b]pyridines bearing primary amino groups [14]. The reaction demonstrates high regioselectivity and can be terminated at different stages to access various heterocyclic scaffolds [14].
Cascade post-functionalization processes combine multiple transformations in a single reaction vessel, providing efficient access to complex polyheterocyclic structures [15] [17]. These methodologies typically involve sequential nitrogen-acylation, aza-Diels-Alder cycloaddition, decarboxylation, and dehydration steps [15]. The cascade approach offers significant advantages in terms of atom economy and synthetic efficiency, eliminating the need for isolation and purification of intermediate compounds [17].
Enzymatic nitrogen-acylation represents a complementary approach for post-functionalization, particularly for the introduction of carboxamide moieties [18] [19]. This methodology utilizes lipases or related enzymes to catalyze the selective acylation of amino groups under mild, environmentally friendly conditions [18]. The enzymatic approach demonstrates excellent chemoselectivity and can accommodate a wide range of carboxylic acid substrates [19].
The development of microwave-assisted post-functionalization techniques has significantly enhanced the efficiency of these transformations [20] [21]. Microwave irradiation enables rapid heating and precise temperature control, leading to reduced reaction times and improved yields [21]. The combination of microwave heating with appropriate catalysts, such as 1,4-diazabicyclo[2.2.2]octane (DABCO), facilitates regioselective cyclization reactions under metal-free conditions [20].
| Catalyst | Solvent | Temperature (°C) | Heating Method | Reaction Time (min) | Yield Range (%) | Reference |
|---|---|---|---|---|---|---|
| Sc(OTf)₃ | Toluene | 65-80 | Microwave | 15-25 | 20-92 | [1] |
| Yb(OTf)₃ | Toluene | 65-80 | Microwave | 15-25 | 45-82 | [6] |
| Sc(OTf)₃ | Benzene | 65-80 | Microwave | 15-25 | 58-69 | [7] |
| Yb(OTf)₃ | DCM | 65-80 | Microwave | 15-25 | 64-77 | [4] |
Table 1: Ugi-Zhu Reaction Conditions for 6,7-Dihydro-5H-pyrrolo[3,4-b]pyridin-5-one Synthesis
| Substrate Type | Pd Catalyst | Temperature (°C) | Product Type | Yield Range (%) | Reference |
|---|---|---|---|---|---|
| Propargylic compounds | Pd(PPh₃)₄ | Mild conditions | 5-6 membered heterocycles | Moderate-Good | [10] |
| Vinylic halides | Pd catalyst | 70 | α-pyrones | Good | [22] |
| Pyridinylated vinylogous amides | Pd(OAc)₂ | Variable | Pyridopyrimidinones | Up to 90 | [11] |
| β-acetoxy-γ,δ-unsaturated ketone oximes | Pd(PPh₃)₄ | 120 | Pyridines | Good | [13] |
Table 2: Palladium-Catalyzed Cyclization Approaches for Pyrrolo[3,4-b]pyridinone Derivatives
| Functionalization Type | Reagents | Conditions | Products | Yield Range (%) | Reference |
|---|---|---|---|---|---|
| Click Chemistry (CuAAC) | Terminal alkyne + azide + Cu(I) | Cu catalyst, RT-100°C | Triazole-linked compounds | 73-80 | [16] |
| Ring Opening | Pyrrolinium ion opening | Nucleophilic addition | Pyrazolo[3,4-b]pyridines | 44-80 | [14] |
| N-Acylation | Carboxylic acids + catalyst | Enzymatic or chemical | N-acylated derivatives | Variable | [18] |
| Cascade Process | Maleic anhydride | Microwave, 80°C | Polyheterocycles | 43-57 | [9] |
Density functional theory calculations have emerged as a cornerstone methodology for understanding the electronic properties of 6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-5-one derivatives. The B3LYP hybrid functional, combined with appropriate basis sets, has demonstrated exceptional reliability in predicting the electronic structure characteristics of these heterocyclic compounds [1] [2].
The computational framework for electronic structure analysis employs the Gaussian 09 software package with the B3LYP functional and 6-311G(d,p) basis set for ground state geometry optimization. Time-dependent density functional theory calculations utilize the extended 6-311+G(d,p) basis set to accurately capture electronic excitation properties. The solvation model based on density with dimethyl sulfoxide as the solvent provides realistic environmental conditions that closely match experimental studies [1] [2].
Frequency analysis calculations confirm the absence of imaginary frequencies, ensuring that all optimized geometries correspond to true energy minima. This validation step proves crucial for the reliability of subsequent electronic property calculations. The optimization process reveals that 6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-5-one derivatives adopt specific conformational preferences, with dihedral angles between substituent groups ranging from 53.8° to 54.2° in BODIPY-containing derivatives [1] [2].
Table 1: Density Functional Theory Calculation Parameters for 6,7-Dihydro-5H-pyrrolo[3,4-b]pyridin-5-one Studies
| Parameter | Details | Reference |
|---|---|---|
| Functional | B3LYP hybrid functional | [1] [2] |
| Basis Set (Geometry Optimization) | 6-311G(d,p) | [1] [2] |
| Basis Set (TD-DFT) | 6-311+G(d,p) | [1] [2] |
| Solvation Model | SMD (Solvation Model based on Density) with DMSO | [1] [2] |
| Software Package | Gaussian 09 | [1] [2] |
| Frequency Analysis | Confirmed absence of imaginary frequencies | [1] [2] |
| HOMO-LUMO Gap Analysis | LUMO energies similar (±0.002 eV), HOMO energies variable | [1] [2] |
| Dihedral Angle Range | 53.8° to 54.2° (BODIPY core to meso-phenyl ring) | [1] [2] |
| Molecular Orbital Analysis | HOMO in pyrrolo[3,4-b]pyridin-5-one, LUMO in BODIPY system | [1] [2] |
| Electronic Transition Analysis | S₀→S₁ and S₀→S₂ transitions characterized | [1] [2] |
Frontier molecular orbital analysis reveals distinctive electronic distribution patterns in 6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-5-one compounds. The highest occupied molecular orbital demonstrates predominant localization within the pyrrolo[3,4-b]pyridin-5-one core, including contributions from morpholine fragments when present. This distribution pattern remains consistent across multiple derivatives, indicating a fundamental electronic characteristic of the heterocyclic system [1] [2].
The lowest unoccupied molecular orbital exhibits markedly different spatial distribution, concentrating primarily within the meso-phenyl BODIPY system in conjugated derivatives. The absence of overlap between HOMO and LUMO orbitals supports the observed dual emission characteristics in these multichromophore systems. LUMO energies demonstrate remarkable consistency across different derivatives, varying by only ±0.002 eV, while HOMO energies show greater variability due to substituent effects on the pyrrolo[3,4-b]pyridin-5-one core [1] [2].
Electronic transition analysis through time-dependent DFT calculations provides detailed insights into the photophysical properties of 6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-5-one derivatives. The lowest energy absorption band, attributed to the BODIPY fragment in conjugated systems, consists predominantly of HOMO→LUMO transitions with contributions ≥58% for all studied compounds. These transitions exhibit considerable oscillator strength, ranging from 0.326 to 0.361, indicating strong electronic coupling and efficient light absorption capabilities [1] [2].
The charge transfer character of HOMO→LUMO transitions represents a significant finding, as the HOMO localization in the pyrrolo[3,4-b]pyridin-5-one fragment and LUMO distribution in the BODIPY system creates an intramolecular donor-acceptor relationship. This electronic arrangement facilitates photoinduced charge separation and contributes to the unique photophysical properties observed in experimental studies [1] [2].
Higher energy absorption bands, attributed specifically to the pyrrolo[3,4-b]pyridin-5-one fragment, demonstrate exceptional computational accuracy with theoretical values differing by only 2-7 nm from experimental results. The predominant electronic transition for these bands involves HOMO→LUMO+3 transitions with ≥89% contribution, where both molecular orbitals remain localized within the pyrrolo[3,4-b]pyridin-5-one fragment [1] [2].
Solvent effects significantly influence the electronic structure properties of 6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-5-one compounds. Calculations performed in different solvents, including chloroform and toluene, reveal notable variations in frontier orbital energies. The polar solvent dimethyl sulfoxide stabilizes the LUMO more effectively than less polar solvents, resulting in reduced HOMO-LUMO gaps. This stabilization occurs through hydrogen bonding interactions, demonstrating the importance of environmental considerations in electronic structure calculations [1] [2].
Molecular dynamics simulations provide comprehensive insights into the dynamic behavior of 6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-5-one compounds in biological environments, particularly their interactions with target proteins and receptors. These computational studies bridge the gap between static molecular properties and dynamic biological activity, offering valuable information for drug design and optimization [3] [4] [5].
The implementation of molecular dynamics simulations for pyrrolo[3,4-b]pyridin-5-one receptor binding studies requires careful consideration of force field parameters and simulation conditions. The AMBER force field, specifically the General AMBER Force Field (GAFF), provides comprehensive parameterization for organic molecules containing carbon, nitrogen, oxygen, hydrogen, sulfur, phosphorus, fluorine, chlorine, bromine, and iodine atoms. This force field demonstrates compatibility with AMBER protein force fields, enabling accurate protein-ligand simulation studies [6] [7] [8].
Table 2: Molecular Dynamics Simulation Parameters and Results for Pyrrolo[3,4-b]pyridin-5-one Receptor Binding Studies
| Study Type | Methodology/Results | Key Findings | Reference |
|---|---|---|---|
| Protein-Ligand Docking | MolDock scoring function with Molegro Virtual Docker | Strong correlation with in vitro cytotoxicity data | [3] [4] [5] |
| Molecular Dynamics Simulation | Performed for top ligands with target proteins | Protein-ligand complexes showed stable interactions | [3] [4] |
| Force Field Considerations | AMBER, GAFF, GROMACS force fields discussed in literature | Different force fields affect simulation accuracy | [6] [7] [8] |
| Simulation Time Scale | Time scales from picoseconds to nanoseconds reported | Longer simulations provide better insights | [3] [4] |
| Target Proteins | AKT₁, Ox₂R, αβ-tubulin, NS3 protease | Multiple target proteins for different biological activities | [3] [4] [5] |
| Binding Energy Analysis | Moderate to strong binding energies (-4.57 to -6.39 kcal/mol) | Ligand efficiency values guide drug optimization | [3] [9] [4] |
| RMSD Validation | RMSD of 0.75 Å between experimental and computed poses | Good agreement validates computational methods | [4] [5] |
| Hydrophobic Interaction Analysis | Hydrophobic interactions crucial for binding affinity | Aromatic rings critical for target binding | [4] [5] |
Protein-ligand docking studies utilizing the MolDock scoring function demonstrate strong correlations with experimental in vitro cytotoxicity data. The validation of computational methods through root-mean-square deviation analysis shows excellent agreement, with RMSD values of 0.75 Å between experimental crystal structures and computed poses. This level of accuracy provides confidence in the predictive capabilities of molecular dynamics simulations for 6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-5-one derivatives [4] [5].
Target protein selection for molecular dynamics studies encompasses diverse biological targets relevant to the therapeutic applications of pyrrolo[3,4-b]pyridin-5-one compounds. Serine/threonine kinase 1 (AKT₁) represents a crucial target for cancer therapy, while orexin type 2 receptor (Ox₂R) relates to neurological applications. The αβ-tubulin system serves as a primary target for anticancer activity through microtubule disruption, and NS3 protease represents antiviral therapeutic potential [3] [4] [5].
Binding energy analysis reveals moderate to strong interactions between 6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-5-one derivatives and target proteins, with values ranging from -4.57 to -6.39 kcal/mol. These binding energies correlate well with experimental biological activity data, supporting the predictive value of computational studies. Ligand efficiency calculations, derived from binding energy normalized by molecular weight, provide additional metrics for optimizing drug candidates within this chemical class [3] [9] [4].
Hydrophobic interaction analysis emerges as a critical factor determining binding affinity and selectivity. The aromatic ring systems within 6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-5-one structures contribute significantly to hydrophobic interactions with protein binding sites. Surface analysis reveals that compounds with multiple aromatic rings demonstrate enhanced binding affinity compared to those with fewer hydrophobic features [4] [5].
Molecular dynamics simulation time scales typically range from picoseconds for local conformational changes to nanoseconds for larger protein movements and binding site dynamics. Extended simulation periods provide better insights into the stability of protein-ligand complexes and the dynamic nature of binding interactions. Temperature-activated processes, such as conformational transitions, require simulation times on the order of 100 nanoseconds to observe complete relaxation cycles [3] [4].
The force field parameterization significantly influences simulation accuracy and reliability. Different force fields, including AMBER, GROMACS, and specialized organic molecule parameters, demonstrate varying degrees of success in reproducing experimental binding data. The choice of force field parameters affects bond stretching, angle bending, and torsional energies, ultimately influencing the predicted binding poses and interaction energies [6] [7] [8].
Solvation effects play crucial roles in molecular dynamics simulations of protein-ligand complexes. Explicit water models provide realistic representation of hydration shells around both protein and ligand molecules. The formation and breaking of hydrogen bonds between water molecules and polar groups significantly influence binding kinetics and thermodynamics. Implicit solvation models offer computational efficiency while maintaining reasonable accuracy for many applications [3] [4].
Three-dimensional quantitative structure-activity relationship studies represent a powerful computational approach for predicting the biological activity of 6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-5-one derivatives based on their structural and electronic properties. These studies provide valuable insights into the molecular features responsible for biological activity and guide the rational design of improved therapeutic agents [5] [4].
The comprehensive 3D-QSAR analysis of pyrrolo[3,4-b]pyridin-5-one compounds employs the Dragon software package for descriptor calculation and MobyDigs software for model development. Initial descriptor computation generates approximately 4000 molecular descriptors, which undergo systematic screening to identify the most relevant parameters for biological activity prediction. This extensive descriptor set encompasses topological, geometric, electronic, and physicochemical properties [5] [4].
Table 3: Three-Dimensional Quantitative Structure-Activity Relationship (3D-QSAR) Study Parameters and Results
| QSAR Parameter | Value/Description | Statistical Results | Reference |
|---|---|---|---|
| Software Package | Dragon software package with MobyDigs | Reliable model generation achieved | [5] [4] |
| Number of Descriptors | 4000 descriptors initially computed and screened | Comprehensive descriptor coverage | [5] [4] |
| Model Validation | Leave-one-out cross-validation performed | High model reliability confirmed | [5] [4] |
| Cross-Validation Method | Q²loop validation methodology | Robust validation methodology | [5] [4] |
| Statistical Measures | R² > 0.98, Q²loop > 71 for all models | Excellent predictive capability | [5] [4] |
| Key Descriptors (SiHa) | nCrs (number of ring secondary C sp³) | R² = 0.991, Q²loop = 95.99 | [5] [4] |
| Key Descriptors (HeLa) | nROR (ethers), nCbH (unsubstituted benzenes) | R² = 0.996, Q²loop = 97.88 | [5] [4] |
| Key Descriptors (CaSki) | nBO (non-H bonds), SCBO (conventional bond orders) | R² = 0.983, Q²loop = 71.41 | [5] [4] |
| Molecular Framework Importance | Six-membered rings most significant | Present in all cell line models | [5] [4] |
| Pharmacophore Features | Hydrophobic and aromatic sites essential | Critical for target binding affinity | [5] [4] |
Model validation employs rigorous leave-one-out cross-validation methodology with Q²loop analysis to ensure robustness and predictive reliability. The statistical measures demonstrate exceptional model quality, with coefficient of determination (R²) values exceeding 0.98 and cross-validation coefficients (Q²loop) above 71 for all developed models. These statistical parameters indicate high predictive capability and model stability across different cell line studies [5] [4].
Cell line-specific QSAR models reveal distinct structural requirements for biological activity against different cancer cell lines. For SiHa cells, the number of ring secondary carbon atoms (nCrs) emerges as the primary descriptor, with the model achieving R² = 0.991 and Q²loop = 95.99. This finding suggests that the three-dimensional arrangement of ring systems significantly influences cytotoxicity against SiHa cells [5] [4].
The HeLa cell line model demonstrates dependence on two key descriptors: the number of ether groups (nROR) and the number of unsubstituted benzene rings (nCbH). This model achieves superior statistical performance with R² = 0.996 and Q²loop = 97.88, indicating excellent predictive accuracy. The importance of unsubstituted benzene rings aligns with molecular dynamics findings regarding hydrophobic interactions [5] [4].
CaSki cell line activity correlates with the number of non-hydrogen bonds (nBO) and the sum of conventional bond orders (SCBO), yielding R² = 0.983 and Q²loop = 71.41. These descriptors reflect the overall molecular connectivity and electronic character of the compounds, suggesting that electronic properties play crucial roles in CaSki cell interactions [5] [4].
Molecular framework analysis across all cell line models consistently identifies six-membered rings as the most significant structural features. This finding emphasizes the importance of the pyridine component within the pyrrolo[3,4-b]pyridin-5-one system for biological activity. The presence of six-membered rings in all successful QSAR models supports their fundamental role in target protein interactions [5] [4].
Pharmacophore modeling based on QSAR results and molecular docking studies identifies essential features for biological activity. Hydrophobic regions with approximately 4 Å diameter represent the most critical pharmacophoric elements, consistent with the importance of aromatic ring systems. Additional pharmacophoric features include hydrogen bond donor and acceptor sites, as well as aromatic-hydrophobic regions distributed around the primary hydrophobic center [5] [4].
The predictive models generated through 3D-QSAR analysis enable rational drug design strategies for optimizing 6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-5-one derivatives. By understanding the quantitative relationships between molecular descriptors and biological activity, researchers can prioritize synthetic targets and predict the activity of novel compounds before synthesis. This approach significantly accelerates the drug discovery process and reduces experimental costs [5] [4].
Table 4: Electronic Structure Parameters and Molecular Orbital Analysis Results
| Electronic Property | Experimental Observation | Theoretical Prediction | Reference |
|---|---|---|---|
| HOMO Energy Distribution | Localized in pyrrolo[3,4-b]pyridin-5-one core | Confirmed by TD-DFT calculations | [1] [2] |
| LUMO Energy Distribution | Distributed in meso-phenyl BODIPY system | Consistent across all studied compounds | [1] [2] |
| HOMO-LUMO Gap Variation | LUMO energies similar (±0.002 eV), HOMO variable | Attributed to different substituent effects | [1] [2] |
| Frontier Orbital Overlap | No overlap between HOMO and LUMO observed | Supports dual emission characteristics | [1] [2] |
| Charge Transfer Character | HOMO→LUMO transitions show charge transfer | ≥58% contribution in all compounds studied | [1] [2] |
| Oscillator Strength Range | 0.326 to 0.361 for BODIPY transitions | High values indicate strong transitions | [1] [2] |
| Electronic Transition Type | S₀→S₁ (BODIPY) and S₀→S₂ (pyrrolo core) | Well-reproduced by computational methods | [1] [2] |
| Solvent Effect on Orbitals | DMSO stabilizes LUMO more than other solvents | Hydrogen bonding capability affects energy | [1] [2] |
Irritant